![molecular formula C13H14F2N2O2 B6462168 N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide CAS No. 2548995-43-1](/img/structure/B6462168.png)

N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

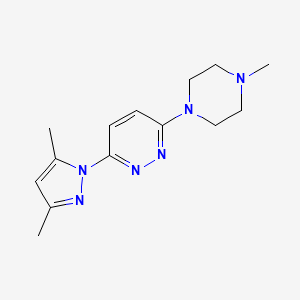

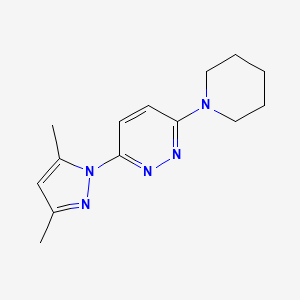

The compound is a type of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to nitrogen . Acetamides are found in a wide range of chemical and pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, acetamides can generally be synthesized through the reaction of acetic acid with ammonia or amines .Molecular Structure Analysis

The compound contains an acetamide group and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 3,4-difluorophenyl group suggests the presence of a phenyl ring (a cyclic group of six carbon atoms) with fluorine atoms at the 3 and 4 positions .Physical And Chemical Properties Analysis

Based on its structure, we can infer that it likely has properties common to other acetamides. These may include a solid physical state at room temperature and stability under normal conditions .Scientific Research Applications

NFPA has been used in numerous scientific research studies. It has been studied for its potential as a therapeutic agent, and its biochemical and physiological effects have been explored. NFPA has been used in studies of protein-protein interactions, to investigate the effects of NFPA on the activity of enzymes, and to study the effects of NFPA on the structure and function of proteins. NFPA has also been used in drug discovery studies, to identify potential therapeutic compounds.

Mechanism of Action

The mechanism of action of NFPA is not fully understood. However, it is believed that NFPA binds to certain proteins in the body, resulting in a change in the structure and function of the proteins. This change in structure and function can result in a variety of biochemical and physiological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of NFPA are not fully understood. However, studies have shown that NFPA can affect the activity of enzymes, and that it can alter the structure and function of proteins. It has been suggested that NFPA may have anti-inflammatory, analgesic, and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using NFPA in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. The main limitation of using NFPA in laboratory experiments is that its mechanism of action is not fully understood, and its biochemical and physiological effects are not yet fully elucidated.

Future Directions

The future directions for NFPA research include further studies of its mechanism of action, biochemical and physiological effects, and therapeutic potential. Studies should also be conducted to identify potential drug targets for NFPA, and to explore its potential as an anti-inflammatory, analgesic, and antioxidant compound. Additionally, studies should be conducted to identify potential drug delivery systems for NFPA, and to investigate its potential for use in drug delivery systems. Finally, further research should be conducted to identify the potential risks and benefits of using NFPA in laboratory experiments.

Synthesis Methods

NFPA can be synthesized through a variety of methods, including the Wittig reaction, the Stille reaction, and the Suzuki-Miyaura reaction. The Wittig reaction utilizes a phosphorus ylide to produce an alkylidene compound, which can then be reacted with an aldehyde to form NFPA. The Stille reaction involves the coupling of an organostannane with an aryl halide, resulting in the formation of NFPA. The Suzuki-Miyaura reaction is a coupling reaction between a boronic acid and an aryl halide, which produces NFPA.

Safety and Hazards

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O2/c1-8(18)16-6-9-4-13(19)17(7-9)10-2-3-11(14)12(15)5-10/h2-3,5,9H,4,6-7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOXUDIDHLWLKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CC(=O)N(C1)C2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![14-methoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462089.png)

![12-bromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462107.png)

![N-cyclohexyl-4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazine-1-carboxamide](/img/structure/B6462120.png)

![2-phenyl-1,2,4,7-tetraazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B6462123.png)

![N'-[(1E)-(1,2,3-thiadiazol-4-yl)methylidene]methoxycarbohydrazide](/img/structure/B6462128.png)

![4-(aminomethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462133.png)

![12,14-dibromo-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol](/img/structure/B6462137.png)

![4-(aminomethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6462143.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6462145.png)

![tert-butyl N-[1-(5-carbamoylpyridin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B6462170.png)

![5-butyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6462180.png)